- Synthesis, crystal structure, spectroscopic characterization and anti-fungal activity of Ethyl 2-Oxo-2H-chromene-3-carboxylate DerivativesJournal of Molecular Structure, 2022, 1257,,
Cas no 93249-62-8 (2-Hydroxy-5-(trifluoromethoxy)benzaldehyde)

93249-62-8 structure
商品名:2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
- 5-(Trifloromethoxy)salicylaldehyde
- 5-(Trifluoromethoxy)salicylaldehyde
- Benzaldehyde, 2-hydroxy-5-(trifluoromethoxy)-
- AK115321
- 5-trifluoromethoxysalicylaldehyde
- 5-trifluoromethoxy-salicylaldehyde
- WQUZBERVMUEJTD-UHFFFAOYSA-N
- STL557314
- SBB064111
- PC6513
- BBL103504
- 5778AC
- VZ29960
- TRA0007461
- FCH1319784
- AS06251
- AM62568
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (ACI)
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, 99%
- MFCD00075249
- DTXSID40361440
- 93249-62-8
- DB-057386
- Benzaldehyde,2-hydroxy-5-(trifluoromethoxy)-
- PS-8082
- EN300-7376850
- 2-Hydroxy-5-trifluoromethoxybenzaldehyde
- AKOS015856211
- SCHEMBL1211619
- W16712
- Z1269198918
- 2-hydroxy-5-trifluoromethoxy-benzaldehyde
- SY062251
- CS-W015351
-
- MDL: MFCD00075249
- インチ: 1S/C8H5F3O3/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H
- InChIKey: WQUZBERVMUEJTD-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(O)=CC=C(OC(F)(F)F)C=1
- BRN: 7023825
計算された属性
- せいみつぶんしりょう: 206.019079g/mol
- ひょうめんでんか: 0
- XLogP3: 2.8
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 回転可能化学結合数: 2
- どういたいしつりょう: 206.019079g/mol
- 単一同位体質量: 206.019079g/mol
- 水素結合トポロジー分子極性表面積: 46.5Ų
- 重原子数: 14
- 複雑さ: 205
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 4
じっけんとくせい
- 色と性状: 白色または薄い茶色の固体
- 密度みつど: 1.4251 (estimate)
- ゆうかいてん: 31-33 °C (lit.)
- ふってん: 82 °C/60 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.512
- PSA: 46.53000
- LogP: 2.10330
- かんど: Air Sensitive
- ようかいせい: 水に溶けない
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- 危険レベル:IRRITANT
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046945-25g |
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | 98% | 25g |
¥1359.00 | 2024-04-25 | |
Oakwood | 005558-250mg |
5-(Trifluoromethoxy)salicylaldehyde |
93249-62-8 | 98% | 250mg |
$12.00 | 2024-07-19 | |
Enamine | EN300-7376850-0.1g |
2-hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | 95% | 0.1g |
$19.0 | 2023-05-05 | |
Enamine | EN300-7376850-0.25g |
2-hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | 95% | 0.25g |
$19.0 | 2023-05-05 | |
Enamine | EN300-7376850-10.0g |
2-hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | 95% | 10g |
$106.0 | 2023-05-05 | |
Enamine | EN300-7376850-100.0g |
2-hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | 95% | 100g |
$629.0 | 2023-05-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H61200-5g |
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | 95% | 5g |
¥385.0 | 2023-09-07 | |
eNovation Chemicals LLC | Y1190176-25g |
5-(Trifluoromethoxy)salicylaldehyde |
93249-62-8 | 97% | 25g |
$365 | 2023-05-11 | |
Fluorochem | 005558-25g |
5-(Trifluoromethoxy)salicylaldehyde |
93249-62-8 | 98% | 25g |
£192.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H890389-10g |
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | ≥95% | 10g |
¥986.00 | 2022-01-11 |
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; reflux
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine
1.2 -
1.2 -
リファレンス
- Benzo[b]thiophene-2-carboxamides and benzo[b]furan-2-carboxamides are potent antagonists of the human H3-receptorBioorganic & Medicinal Chemistry Letters, 2006, 16(12), 3162-3165,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Magnesium methoxide Solvents: Methanol ; reflux
1.2 Solvents: Toluene ; heated
1.3 Solvents: Toluene ; 1 h, 95 °C; 95 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.2 Solvents: Toluene ; heated
1.3 Solvents: Toluene ; 1 h, 95 °C; 95 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
リファレンス
- A novel series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones as selective monoamine oxidase (MAO) A inhibitorsEuropean Journal of Medicinal Chemistry, 2014, 73, 177-186,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 min, -78 °C; 1 h, -78 °C; -78 °C → rt; 1 h, rt
リファレンス
- Preparation of benzo-fused heterocyclic compounds as agonists of GPR120, United States, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 min, -78 °C; 1 h, -78 °C; 1 h, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled; rt
リファレンス
- Preparation of fluoroalkoxybenzylamino derivatives of nitrogen containing heterocycles as substance P receptor antagonists, United States, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 min, cooled; 1 h, cooled; 1 h, cooled
リファレンス
- Preparation of [(Fluoroalkoxy)benzylamino]piperidine derivatives as substance P receptor antagonists, United States, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether ; 0.15 h, cooled; 0.5 h, 0 °C; 0.5 h, rt; cooled
1.2 Reagents: Hexamethylphosphoramide Solvents: Toluene ; 0.25 h, cooled
1.3 3 h, rt → 90 °C; 90 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hexamethylphosphoramide Solvents: Toluene ; 0.25 h, cooled
1.3 3 h, rt → 90 °C; 90 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
- Preparation of 1-benzopyran-3-carboxylates and analogs as cyclooxygenase-2 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -20 °C; 2 h, 0 °C
リファレンス
- Preparation of spiro[azolyl-xanthene] compounds for treating neurodegenerative diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; 80 °C
リファレンス
- Phosphine-catalyzed sequential (2+3)/(2+4) annulation of γ-vinyl allenoates: access to the synthesis of chromeno[4,3-b]pyrrolesChemical Communications (Cambridge, 2021, 57(77), 9934-9937,
ごうせいかいろ 10
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Hydrofluoric acid
リファレンス
- Substituted oxime ethers, Federal Republic of Germany, , ,
ごうせいかいろ 12
はんのうじょうけん
リファレンス
- Modulation on C- and N-Terminal Moieties of a Series of Potent and Selective Linear Tachykinin NK2 Receptor AntagonistsChemMedChem, 2010, 5(1), 65-78,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Acetonitrile ; overnight, 95 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
リファレンス
- Design, Synthesis and Bioactivity Evaluation of Coumarin-BMT Hybrids as New Acetylcholinesterase InhibitorsMolecules, 2022, 27(7),,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether ; 0.15 h, 0 °C; 0.5 h, 0 °C; 0.5 h, rt; cooled
1.2 Reagents: Hexamethylphosphoramide Solvents: Toluene ; 0.25 h, cooled
1.3 3 h, rt → 90 °C; 90 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hexamethylphosphoramide Solvents: Toluene ; 0.25 h, cooled
1.3 3 h, rt → 90 °C; 90 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
- Substituted benzopyran derivatives for the treatment of inflammation, World Intellectual Property Organization, , ,
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Raw materials
- 2H-Pyran, tetrahydro-2-[4-(trifluoromethoxy)phenoxy]-
- 4-(Trifluoromethoxy)phenol
- 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Preparation Products
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 関連文献
-
Emma V. Puttock,Jack D. Fradgley,Dmitry S. Yufit,J. A. Gareth Williams Dalton Trans. 2019 48 15012
93249-62-8 (2-Hydroxy-5-(trifluoromethoxy)benzaldehyde) 関連製品
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- 121-33-5(Vanillin)
- 71653-64-0(2-(Difluoromethoxy)benzaldehyde)
- 94651-33-9(2-(Trifluoromethoxy)benzaldehyde)
- 67-36-7(4-Phenoxybenzaldehyde)
- 50823-91-1(3-(Trifluoromethoxy)benzaldehyde)
- 497959-31-6(2-Hydroxy-3-(trifluoromethoxy)benzaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:93249-62-8)2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

清らかである:99%/99%
はかる:25g/100g
価格 ($):191.0/630.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:93249-62-8)2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZALDEHYDE

清らかである:99%
はかる:200KG
価格 ($):問い合わせ